molecular formula C9H13NO4S B299693 Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate

Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate

Cat. No. B299693
M. Wt: 231.27 g/mol
InChI Key: SXRRVBAHUXYWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators by inhibiting COX-2 activity. It also induces apoptosis in cancer cells by activating the caspase pathway. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to lower blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be synthesized using various methods. It exhibits anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development. However, there are also limitations to using Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate in lab experiments. Its mechanism of action is not fully understood, and its pharmacological properties require further investigation.

Future Directions

There are several future directions for research on Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate. One direction is to investigate its potential as an anti-diabetic agent. Another direction is to study its mechanism of action in more detail. Further research is also needed to determine the optimal dosage and administration of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate for its potential use as a drug. Additionally, the synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate using green chemistry methods could be explored.

Synthesis Methods

Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with formaldehyde and methanol in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with paraformaldehyde and methanol in the presence of a catalyst. The synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been achieved using microwave irradiation.

Scientific Research Applications

Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.

properties

Product Name

Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C9H13NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h9,12H,10H2,1-3H3

InChI Key

SXRRVBAHUXYWON-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)N)C(O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.